Superior Suzuki-Miyaura Coupling Yield of 3-Bromo vs. 3-Chloro-4-methylpyridin-2-one
In a systematic study of halogenated pyridine reactivity under Suzuki-Miyaura conditions, the experimental coupling yield order for halogen substituents was Br > I >> Cl, with the 3-position (C3) outperforming C2 and C4 [1]. When optimized conditions were applied to 3-bromopyridine, the coupling product was obtained quantitatively, whereas the corresponding 3-chloropyridine and 3-iodopyridine gave markedly lower yields [1]. This establishes the 3-bromo substitution as the optimal choice for achieving high-efficiency C–C bond formation in pyridine-based scaffolds.
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield (experimental, optimized conditions) |
|---|---|
| Target Compound Data | Quantitative (near 100%) for 3-bromopyridine |
| Comparator Or Baseline | 3-Chloropyridine: significantly lower yield; 3-Iodopyridine: intermediate but lower than bromo |
| Quantified Difference | Order of experimental yield: Br > I >> Cl |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with borated L-aspartic acid derivative; DFT calculations also performed |
Why This Matters
Procurement of the 3-bromo congener directly translates to higher synthetic throughput and reduced cost per successful coupling event relative to the chloro or iodo analogs.
- [1] Mikagi, A.; Tokairin, D.; Usuki, T. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters 2018, 59, 4252–4255. View Source
